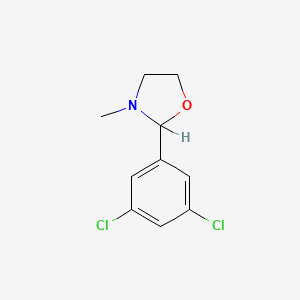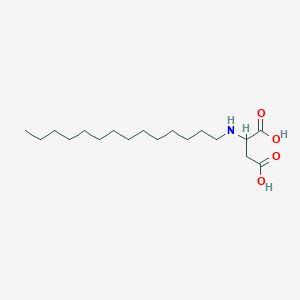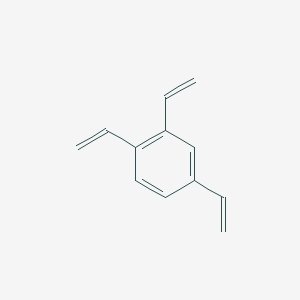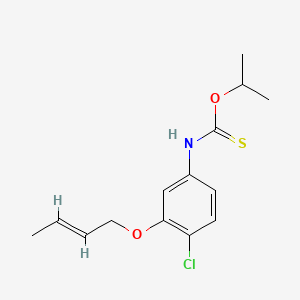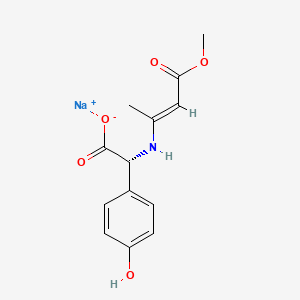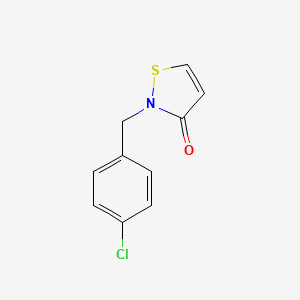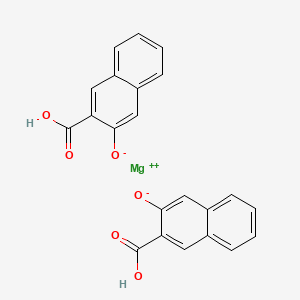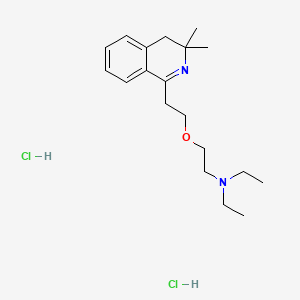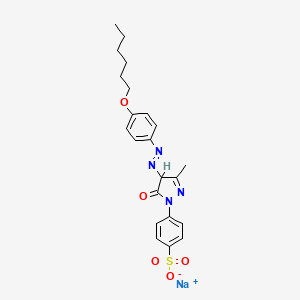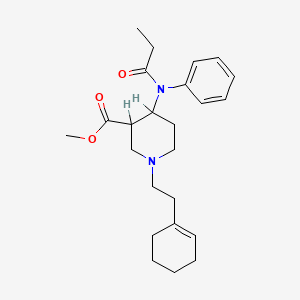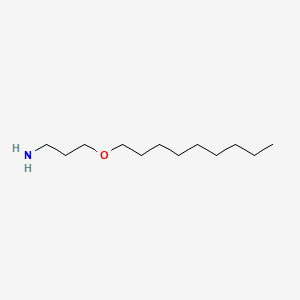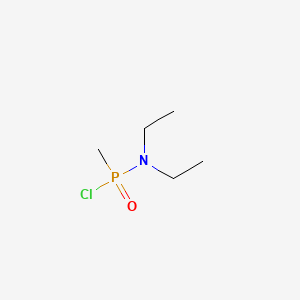
N,N-Diethyl-P-methylphosphonamidic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-P-methylphosphonamidic chloride is a chemical compound with the molecular formula C5H13ClNOP It is characterized by the presence of a phosphonamidic chloride group, which is a functional group containing phosphorus, nitrogen, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-P-methylphosphonamidic chloride typically involves the reaction of diethylamine with methylphosphonous dichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
(C2H5)2NH+CH3PCl2→(C2H5)2N-P(Cl)CH3+HCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the reactants and products. The reaction temperature is maintained at a low to moderate range to control the rate of reaction and minimize side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-P-methylphosphonamidic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonamidic chloride group can be substituted by other nucleophiles, such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonamidic oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphonamidic hydrides or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or peracids, are used to oxidize the compound.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed for reduction reactions.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonamidic derivatives, such as N,N-diethyl-P-methylphosphonamidates.
Oxidation Reactions: The major products are phosphonamidic oxides or other oxidized species.
Reduction Reactions: The major products are phosphonamidic hydrides or other reduced species.
Applications De Recherche Scientifique
N,N-Diethyl-P-methylphosphonamidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds. It serves as a building block for the preparation of phosphonamidic esters, phosphonamidic acids, and other derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-P-methylphosphonamidic chloride involves its interaction with nucleophiles and electrophiles. The phosphonamidic chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylmethylphosphonamidic chloride: Similar in structure but with isopropyl groups instead of ethyl groups.
Di-tert-butyl N,N-diethylphosphoramidite: Contains tert-butyl groups instead of a methyl group.
Diethylphosphoramidous dichloride: Contains two chlorine atoms instead of one.
Uniqueness
N,N-Diethyl-P-methylphosphonamidic chloride is unique due to its specific combination of ethyl and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
27930-69-4 |
|---|---|
Formule moléculaire |
C5H13ClNOP |
Poids moléculaire |
169.59 g/mol |
Nom IUPAC |
N-[chloro(methyl)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C5H13ClNOP/c1-4-7(5-2)9(3,6)8/h4-5H2,1-3H3 |
Clé InChI |
JHSZTMWWNBQVOT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


